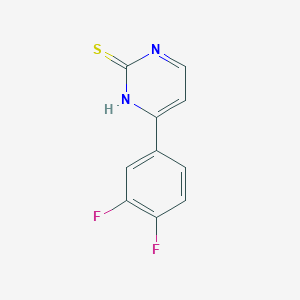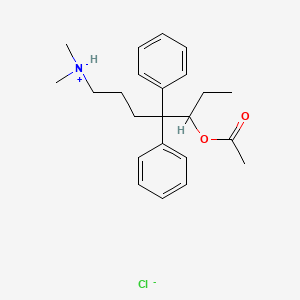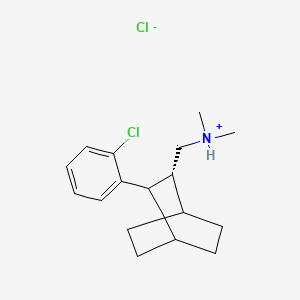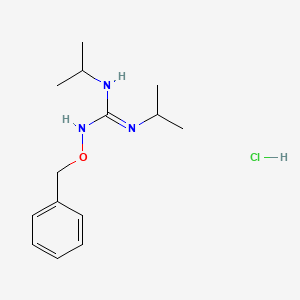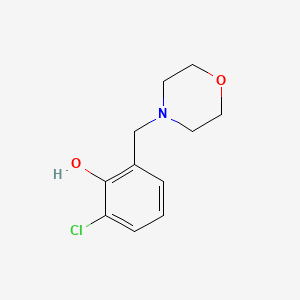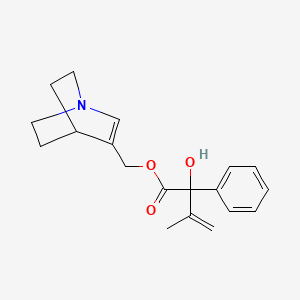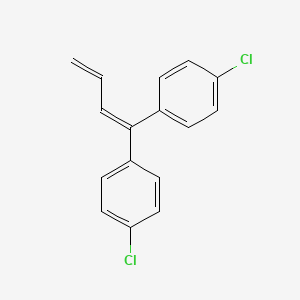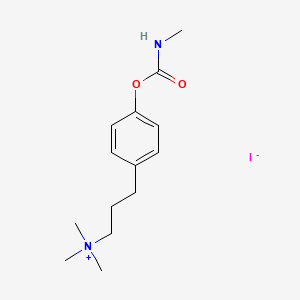
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 4-(3-(trimethylammonio)propyl)phenol in the presence of a suitable iodinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired ester without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and quaternary ammonium chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but lacks the quaternary ammonium group.
Carbamic acid, phenyl-, methyl ester: Another related compound with a phenyl group instead of the 4-(3-(trimethylammonio)propyl)phenyl group.
Uniqueness
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide is unique due to the presence of both a carbamate ester and a quaternary ammonium group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
64051-02-1 |
|---|---|
Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
trimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-15-14(17)18-13-9-7-12(8-10-13)6-5-11-16(2,3)4;/h7-10H,5-6,11H2,1-4H3;1H |
InChI Key |
NDIJYYCPTVJSCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



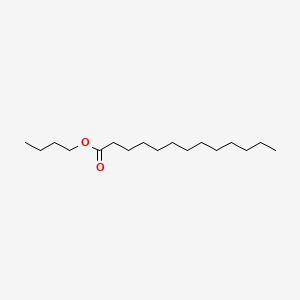


![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
